11-Dodecenyl acetate

Behavioral Entomology Pheromone Research Wind Tunnel Bioassay

11-Dodecenyl acetate (Δ11-12:Ac) is a long-chain, monounsaturated acetate ester that functions as a key component in the sex pheromone blends of numerous Lepidoptera species. Its primary recognized applications are in entomology and integrated pest management (IPM), where it is used as an active ingredient for species-specific monitoring traps and mating disruption programs.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 35153-10-7
Cat. No. B013396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Dodecenyl acetate
CAS35153-10-7
Synonymsdodec-11-enyl acetate; 11-12Ac; 
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCC(=O)OCCCCCCCCCCC=C
InChIInChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3H,1,4-13H2,2H3
InChIKeyANBOMSJGDBBKMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Dodecenyl Acetate (CAS 35153-10-7): Baseline Specifications and Primary Application Domain


11-Dodecenyl acetate (Δ11-12:Ac) is a long-chain, monounsaturated acetate ester that functions as a key component in the sex pheromone blends of numerous Lepidoptera species . Its primary recognized applications are in entomology and integrated pest management (IPM), where it is used as an active ingredient for species-specific monitoring traps and mating disruption programs . The compound is also noted for its use as a fragrance ingredient .

Why Generic Substitution of 11-Dodecenyl Acetate is Not Feasible in Pheromone Applications


The behavioral activity of 11-dodecenyl acetate is critically dependent on its precise chemical structure. In lepidopteran pheromone systems, even minor structural variations—such as double bond position or geometry (E/Z isomerism)—can drastically alter or completely invert biological function, turning an attractant into an inhibitor or a completely inert compound . For instance, the closely related (Z)-9-dodecenyl acetate (Z9-12:Ac) can act as a potent behavioral antagonist, reducing trap catch by over 72% when added to a pheromone blend, whereas 11-dodecenyl acetate enhances attraction . This extreme functional specificity precludes the interchangeability of seemingly similar monounsaturated acetates in any application requiring predictable and species-specific bioactivity.

Quantitative Evidence Guide for the Differential Performance of 11-Dodecenyl Acetate


11-Dodecenyl Acetate Enhances Upwind Flight Behavior in a Wind Tunnel Assay

In a wind tunnel study, the addition of 11-dodecenyl acetate (Δ11-12:Ac) to a synthetic pheromone blend for the grapevine moth (Lobesia botrana) significantly enhanced male attraction . This was demonstrated by quantifiable improvements in several flight parameters compared to a blend lacking this component .

Behavioral Entomology Pheromone Research Wind Tunnel Bioassay

11-Dodecenyl Acetate Functions as a Species-Specific Attractant for Multiple Lepidopteran Pests

11-Dodecenyl acetate has been identified as a pheromone component with attractant activity for a range of economically important lepidopteran pests, including the red bollworm (Diparopsis castanea), western bean cutworm (Loxagrotis albicosta), and several other species . This contrasts with other dodecenyl acetates, which may serve as attractants for different species or act as inhibitors for the same species .

Integrated Pest Management Species-Specific Attractant Pheromone Monitoring

11-Dodecenyl Acetate in Mating Disruption Formulations: Dosage and Synergistic Ratios

A patent for an acetate-based mating disruptant specifies that the optimal composition includes (Z)-9-dodecenyl acetate (Z9-12:Ac) as the major component, but also allows for the inclusion of 11-dodecenyl acetate as a minor component . The patent defines a specific weight range for the sum of acetates in the formulation, providing a quantitative framework for its use .

Mating Disruption Pest Control Formulation Science

11-Dodecenyl Acetate Exhibits Antagonistic Activity Distinct from Other Dodecenyl Isomers

While 11-dodecenyl acetate (IIB) has been identified as an 'unattractive compound' in the context of the red bollworm (Diparopsis castanea), its behavior is distinct from that of other dodecenyl acetates . Specifically, the isomers cis- and trans-9-dodecen-1-yl acetate (IIA) were found to be 'potent inhibitors' of male attraction at doses as low as 10⁻⁴ mg, an effect not reported for 11-dodecenyl acetate in the same study .

Pheromone Inhibition Electroantennography (EAG) Behavioral Antagonism

Optimal Research and Industrial Application Scenarios for 11-Dodecenyl Acetate


Species-Specific Monitoring Trap Development

Based on its identified role as a pheromone component for pests like the red bollworm and western bean cutworm , 11-dodecenyl acetate can be used to develop highly selective monitoring traps. Its unique activity profile, distinct from other dodecenyl acetates, ensures that traps baited with this compound will target specific pest species, providing accurate population data for IPM decision-making.

Enhancement of Attractant Blends for Optimal Flight Behavior

As demonstrated in wind tunnel studies with the grapevine moth, the inclusion of 11-dodecenyl acetate in a pheromone blend significantly improves key flight metrics like source-finding and upwind flight velocity . This application scenario involves optimizing lure formulations for maximum efficacy in both monitoring and mass trapping programs, where increased source location translates to improved trap catch and more effective pest surveillance.

Formulation of Multi-Component Mating Disruption Products

For industrial applications, 11-dodecenyl acetate can be included as a minor component in patented acetate-based mating disruptant formulations targeting the European grapevine moth . In this scenario, the compound is not used alone but as part of a precise, quantifiable blend (e.g., 0-15% by weight of total acetates) designed to maximize disruption efficacy. This application requires adherence to specific ratios to achieve the desired biological effect.

Research on Structure-Activity Relationships in Lepidopteran Olfaction

The contrasting biological activities of 11-dodecenyl acetate (inert/attractant for some species) compared to its close isomer (Z)-9-dodecenyl acetate (a potent inhibitor) provide a valuable model system for neuroethological research . This compound is essential for probing the molecular specificity of pheromone receptors and understanding how subtle structural changes in semiochemicals lead to divergent behavioral outcomes, a fundamental question in chemical ecology.

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